N'-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide
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Overview
Description
N’-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide is a hydrazone derivative containing a barbituric acid moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of donor atoms such as nitrogen, sulfur, and oxygen in its structure allows it to form multiple bonding sites, making it an effective ligand for the synthesis of coordination compounds .
Preparation Methods
The synthesis of N’-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide involves the condensation of 5-acetyl-1,3-dimethyl-barbituric acid with p-methyl isonitrosophenylhydrazine . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The molecular and crystal structures of the compound are determined using single crystal X-ray analysis, which reveals its triclinic system P -1 space group .
Chemical Reactions Analysis
N’-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand for the synthesis of coordination compounds . In biology and medicine, it exhibits various pharmacological activities such as antitumor, anticancer, antioxidant, and antiosteoporotic properties . Additionally, it is used in the industry for its ability to form stable complexes with metal ions, making it useful in catalysis and magnetism .
Mechanism of Action
The mechanism of action of N’-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide involves its interaction with molecular targets and pathways in the body. The compound forms hydrogen bonds with target molecules, stabilizing their structures and enhancing their biological activities . The presence of donor atoms in its structure allows it to interact with various enzymes and receptors, modulating their functions and leading to its pharmacological effects .
Comparison with Similar Compounds
N’-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide is unique due to its barbituric acid moiety and hydrazone structure. Similar compounds include other hydrazone derivatives and barbiturates, which also exhibit versatile applications in medicine and industry . the specific combination of functional groups in this compound provides it with unique properties and applications .
Properties
Molecular Formula |
C16H18N4O5 |
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Molecular Weight |
346.34 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-1-(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)propylideneamino]benzamide |
InChI |
InChI=1S/C16H18N4O5/c1-4-10(12-14(23)19(2)16(25)20(3)15(12)24)17-18-13(22)9-7-5-6-8-11(9)21/h5-8,21,23H,4H2,1-3H3,(H,18,22)/b17-10+ |
InChI Key |
FVFZQAUMUYOQMR-LICLKQGHSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=CC=C1O)/C2=C(N(C(=O)N(C2=O)C)C)O |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=CC=C1O)C2=C(N(C(=O)N(C2=O)C)C)O |
Origin of Product |
United States |
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